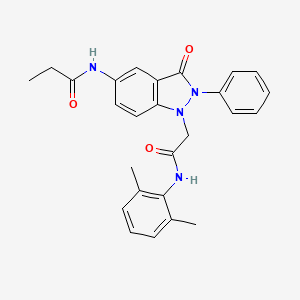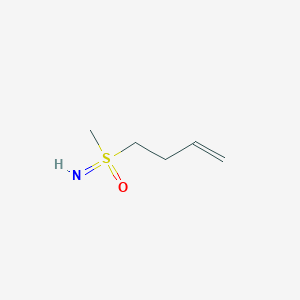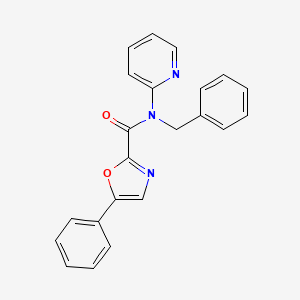![molecular formula C22H20N4O3 B2983246 1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1251629-70-5](/img/structure/B2983246.png)
1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolopyridines are a class of compounds that have been studied for their potential biological activities . They are often used as molecular scaffolds in the design of biologically active compounds . The specific compound you mentioned, “1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide”, is a derivative of this class.
Molecular Structure Analysis
The molecular structure of pyrazolopyridines consists of a pyrazole ring fused to a pyridine ring . The pyrazole portion is electron-rich, while the pyridine portion is electron-deficient, making the molecule polarized .Chemical Reactions Analysis
Pyrazolopyridines can undergo a variety of chemical reactions, including substitutions at the benzylic position . The specific reactions that your compound can undergo would depend on its exact structure and substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Pyrazolopyridines are generally stable, flat, and aromatic .Scientific Research Applications
Synthesis and Functionalization
The functionalization reactions of pyrazole compounds, similar to the chemical structure of interest, involve various synthesis methods to create derivatives with potential applications in medicinal chemistry. An example includes the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and derivatives through reactions with different nucleophiles, showcasing the versatility of pyrazole compounds in chemical synthesis. This process allows for the creation of compounds with varied biological activities and potential therapeutic applications (Yıldırım, Kandemirli, & Demir, 2005).
Antiallergic and Antiviral Activities
Compounds derived from pyrazole synthesis have been shown to possess significant antiallergic and antiviral activities. For instance, pyrazolopyridine derivatives exhibit antiallergic activity, with certain derivatives being considerably more potent than disodium cromoglycate in intravenous administration tests. This indicates their potential as effective antiallergic agents (Nohara et al., 1985). Moreover, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus H5N1, suggesting their utility in combating viral infections (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Potential
Recent studies on benzamide and pyrazole derivatives have highlighted their anticancer properties. Certain compounds have shown significant antiproliferative activity against human lung carcinoma cells, indicating their potential as anticancer agents. The mechanism of action for these compounds involves inducing apoptosis through the intrinsic apoptotic pathway and activating p53, as well as modulating the TRAIL-inducing death pathway (Raffa et al., 2019).
Anti-Inflammatory and Enzyme Inhibition
Pyrazolopyrimidine derivatives have also been synthesized and evaluated for their anti-5-lipoxygenase activity, an enzyme involved in inflammation and asthma. These compounds exhibit both anticancer and anti-inflammatory properties, suggesting their dual therapeutic potential (Rahmouni et al., 2016).
Future Directions
properties
IUPAC Name |
1-benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-2-14-9-6-10-16(11-14)24-21(28)18-19(27)17-12-23-26(20(17)25-22(18)29)13-15-7-4-3-5-8-15/h3-12H,2,13H2,1H3,(H,24,28)(H2,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTCQJCBNBHALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one](/img/structure/B2983163.png)
![2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2983164.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983166.png)
![6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)




![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2983176.png)




![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2983184.png)